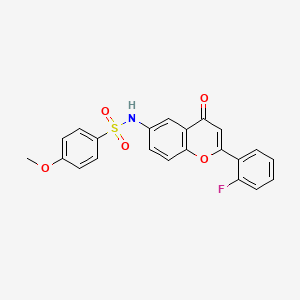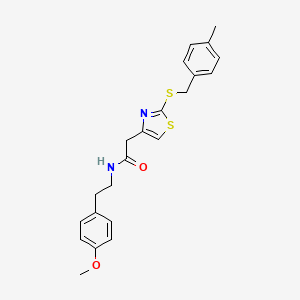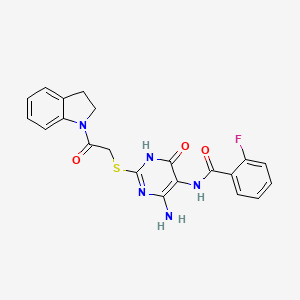acetic acid CAS No. 89942-67-6](/img/structure/B2448703.png)
[(2-Hydroxyphenyl)amino](oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyphenyl)aminoacetic acid is a chemical compound with the molecular formula C8H7NO4 It is known for its unique structure, which includes a hydroxyphenyl group attached to an amino oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)aminoacetic acid typically involves the reaction of 2-hydroxyaniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-hydroxyaniline and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (2-Hydroxyphenyl)aminoacetic acid may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Raw Material Handling: Ensuring the quality and consistency of 2-hydroxyaniline and glyoxylic acid.
Reaction Control: Monitoring temperature, pH, and reaction time to achieve optimal conversion.
Product Isolation: Using filtration and crystallization techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated or nitrated hydroxyphenyl derivatives.
Scientific Research Applications
(2-Hydroxyphenyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Similar structure but lacks the amino oxoacetic acid moiety.
4-Hydroxyphenylacetic acid: Similar structure with the hydroxy group in the para position.
Phenoxyacetic acid: Contains a phenoxy group instead of a hydroxyphenyl group.
Uniqueness
(2-Hydroxyphenyl)aminoacetic acid is unique due to the presence of both a hydroxyphenyl group and an amino oxoacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(2-hydroxyanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-6-4-2-1-3-5(6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUXQJXAGGTFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2448620.png)

![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)
![6-Methyl-2-({1-[2-(3-methylphenoxy)propanoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2448628.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448634.png)

![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)
![[4-[(Z)-3-[2-Chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2448642.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)
